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Compound of Interest

(4-
Compound Name:
Methoxyphenyl)diphenylmethanol

Cat. No. B1213315

This guide provides a detailed comparison of the X-ray crystallographic analysis of (4-
methoxyphenyl)diphenylmethanol and related triaryl compounds. It is intended for
researchers, scientists, and drug development professionals, offering objective performance
comparisons supported by experimental data. The following sections present crystallographic
data, comprehensive experimental protocols, and a visualization of the analytical workflow.

Comparative Crystallographic Data

The structural parameters derived from single-crystal X-ray diffraction offer profound insights
into molecular conformation and intermolecular interactions. The table below summarizes key
crystallographic data for (4-methoxyphenyl)diphenylmethanol and a structurally related
phosphine compound, (4-methoxyphenyl)diphenylphosphine, to highlight the influence of the
central atom (carbon vs. phosphorus) on the crystal packing.
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Parameter

(a-
methoxyphenyl)diphenylm
ethanol[1]

(-
methoxyphenyl)diphenylp
hosphine[2]

Empirical Formula C20H1802 C19H170P
Formula Weight 290.35 292.3

Crystal System Monoclinic Orthorhombic
Space Group P2i/c Pbca

Unit Cell Dimensions

a=18.068(4) A, b = 5.868(2)
A, c=30.298(7)A, B =

a=10.8879(4) A, b =
11.8128(4) A, ¢ = 23.9654(14)

106.18(2)° A
Volume (V) 3083.5(14) As 3082.3(2) A3
Z (Molecules/Unit Cell) 8 8
Temperature 223(2) K 293 K

Radiation (A)

Mo Ka (0.71073 A)

Mo Ka (0.71073 A)

Reflections Collected 7111 33037
Independent Reflections 5406 3193

Final R-factor (R1) 0.057 0.042
wR2 (all data) 0.134 0.104

Experimental Protocols

The determination of a crystal structure by X-ray diffraction involves several critical steps, from

crystal preparation to data analysis.[3] The protocols described below are representative of

standard procedures for small organic molecules like (4-methoxyphenyl)diphenylmethanol.

Synthesis and Crystallization

High-quality single crystals are essential for a successful X-ray diffraction experiment.[3] For (4-

methoxyphenyl)diphenylmethanol and its analogs, crystallization is typically achieved via

slow evaporation from a suitable solvent.
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e Synthesis: The compound is synthesized according to established organic chemistry
protocols.

» Crystallization: The purified compound is dissolved in a solvent such as ethanol or a mixture
of ethyl acetate and petroleum ether.[4] The solution is then allowed to evaporate slowly at
room temperature. Over several days, single crystals suitable for X-ray analysis form.[2]

Data Collection

Once a suitable crystal (e.qg., colorless, plate-shaped, approximately 0.40 x 0.40 x 0.15 mm) is
obtained, it is mounted on a goniometer head for data collection.[5]

Mounting: The crystal is mounted on a glass fiber or loop using grease or 0il.[5][6]

e Cooling: The crystal is cooled to a low temperature (e.g., -93 °C or 180 K) in a stream of
nitrogen gas to minimize thermal vibrations and potential radiation damage.[5][6]

» Diffractometer: Data is collected on an automated X-ray diffractometer, such as a Bruker
SMART CCD 1000, equipped with a graphite-monochromated Mo Ka radiation source (A =
0.71073 A).[5][6]

o Data Acquisition: The diffractometer collects a series of diffraction images as the crystal is
rotated.[7] The instrument records the angles and intensities of thousands of diffracted X-ray
beams, creating a unique diffraction pattern.[7]

Structure Solution and Refinement

The collected diffraction data is processed to determine the arrangement of atoms within the
crystal.

» Data Reduction: The raw intensity data are integrated and corrected for various factors (e.g.,
Lorentz and polarization effects) using software like SAINT-Plus.[5] Absorption corrections
may be applied using programs such as SADABS.[5]

» Structure Solution: The crystal structure is solved using direct methods with software like
SIR92 or SHELXS.[1] This step provides an initial electron density map and a preliminary
model of the molecular structure.
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» Structure Refinement: The initial model is refined against the experimental data using full-
matrix least-squares on F2 with programs like SHELXL93.[1] In this iterative process, the
positions of non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically
placed in calculated positions and refined using a riding model.[1][5] The refinement
converges to final R-factors (e.g., R1, wR2) that indicate the quality of the fit between the
calculated and observed data.[6]

Visualizations
Experimental Workflow for X-ray Crystallography

The following diagram illustrates the logical progression of a single-crystal X-ray diffraction
experiment, from sample preparation to final structure validation. This process is the gold
standard for determining the three-dimensional atomic arrangement of a molecule.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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